Phenylpyropene A

ACAT inhibition Lipid metabolism Cholesterol esterification

Researchers studying coordinated regulation of cholesterol esterification and triglyceride synthesis often lack tool compounds with defined, quantifiable polypharmacology. Phenylpyropene A addresses this gap with measured ACAT inhibition (IC50 0.8 µM) and weaker DGAT inhibition (IC50 78.7 µM), enabling differential pathway modulation in hepatocyte models. • Quantifiable dual-enzyme profile avoids confounding off-target effects of single-target ACAT inhibitors. • Critical SAR reference for decoupling ACAT vs. DGAT activity across the phenylpyropene scaffold. • Authenticated fungal metabolite, ≥95% purity, shipped under cold-chain integrity.

Molecular Formula C32H38O10
Molecular Weight 582.6 g/mol
Cat. No. B1249197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpyropene A
Synonymsphenylpyropene A
Molecular FormulaC32H38O10
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
InChIInChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1
InChIKeyQHPKCPGUVVWHPW-QQJWEHFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpyropene A: Dual ACAT/DGAT Inhibitor


Phenylpyropene A (CAS 189564-20-3) is a fungal meroterpenoid secondary metabolite originally isolated from the fermentation broth of Penicillium griseofulvum F1959 [1]. It is chemically characterized by a fused pentacyclic core bearing a phenyl substituent, multiple acetate esters, and a molecular weight of 582.6 g/mol, distinguishing it from the pyridine-containing pyripyropene class [2]. The compound exhibits potent, dual-enzyme inhibitory activity, acting as an inhibitor of both acyl-CoA:cholesterol acyltransferase (ACAT, IC50 0.8 μM) and diacylglycerol acyltransferase (DGAT, IC50 78.7 μM), and demonstrates significant insecticidal cytotoxicity [1][3].

Pathway Studies Dual ACAT/DGAT enzyme inhibition study fit
Screening Insecticidal cytotoxicity screening context
SAR & Chemotaxonomy Meroterpenoid scaffold-selectivity research fit

Phenylpyropene A: Limitations of Generic ACAT Inhibitors


Substituting a generic ACAT inhibitor for Phenylpyropene A in research workflows is highly inadvisable due to stark, quantitative differences in polypharmacology and potency across related analogs. Unlike the more widely studied pyripyropene A (a single-digit nanomolar ACAT inhibitor, IC50 = 58 nM), Phenylpyropene A provides a distinct micromolar ACAT inhibition profile (IC50 = 0.8 μM) [1][2]. Crucially, its secondary inhibition of diacylglycerol acyltransferase (DGAT, IC50 = 78.7 μM) introduces a measurable off-target effect absent in many ACAT-focused tool compounds, which must be controlled for in lipid metabolism studies [3]. Furthermore, the phenylpyropene scaffold exhibits a unique, non-linear structure-activity relationship (SAR) for DGAT inhibition; simply substituting a close structural analog like phenylpyropene C (DGAT IC50 = 11.04 μM) will alter DGAT inhibitory potency by a factor of seven, fundamentally changing the experimental outcome in cellular triglyceride synthesis assays [3][4].

Risk Phenylpyropene A Generic ACAT inhibitor May lack DGAT pathway inhibition context
Risk Phenylpyropene A Pyripyropene A ACAT inhibition context may shift ~14-fold; DGAT activity not reported
Risk Phenylpyropene A Phenylpyropene C DGAT inhibition context may shift ~7-fold

Phenylpyropene A: Comparative Evidence


ACAT Inhibitory Potency Comparison

Phenylpyropene A inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 0.8 μM in an enzyme assay system [1]. This potency is identical to its closest structural analog, phenylpyropene B (IC50 = 0.8 μM), but represents a markedly lower potency compared to pyripyropene A (IC50 = 0.058 μM or 58 nM) [2][3]. Therefore, for studies where potent, low-nanomolar ACAT inhibition is a confounding variable or requires a specific therapeutic window, Phenylpyropene A's micromolar potency provides a distinct, quantifiable difference.

ACAT Inhibition
Head-to-head
0.8 μMvs 0.058 μM (Pyripyropene A)
~14-fold difference
Reported ACAT assay-response context
Rat liver microsomes; supports pathway-response interpretation
ACAT inhibition Lipid metabolism Cholesterol esterification

DGAT Inhibition Selectivity Comparison

Phenylpyropene A inhibits diacylglycerol acyltransferase (DGAT) in rat liver microsomes with an IC50 of 78.7 ± 1.6 μM [1]. This is a critical differential parameter when compared to the closely related analog phenylpyropene C, which exhibits a significantly more potent DGAT IC50 of 11.04 ± 0.2 μM under identical assay conditions [1]. This nearly 7-fold difference in potency demonstrates a clear SAR divergence, making Phenylpyropene A the superior choice for experiments requiring a weaker DGAT inhibitory background or for investigating the specific molecular determinants of this secondary activity.

DGAT Selectivity
Head-to-head
7.1-fold DGAT potency difference
Reported DGAT selectivity review
Phenylpyropene C IC50 = 11.04 μM; rat liver microsomes
DGAT inhibition Triglyceride synthesis Off-target profiling

Dual ACAT/DGAT Inhibition Profile

Phenylpyropene A exhibits a quantifiable dual-target inhibitory profile, with IC50 values of 0.8 μM for ACAT and 78.7 μM for DGAT [1][2]. This contrasts with the widely studied pyripyropene A, which is a highly potent ACAT inhibitor (IC50 0.058 μM) but has not been reported to inhibit DGAT with comparable potency [3]. The presence of measurable DGAT activity in Phenylpyropene A's profile introduces a defined, albeit weaker, secondary mechanism that must be accounted for in cellular assays of cholesterol and triglyceride metabolism.

Dual-Target Profile
Cross-study
ACAT 0.8 μM / DGAT 78.7 μM
Dual-pathway activity
Supports lipid metabolism endpoint review
DGAT activity absent in reported pyripyropene A data
Polypharmacology Lipid metabolism Dual-target inhibitor

Insecticidal Cytotoxicity in Sf9 Cells

Phenylpyropene A demonstrates significant insecticidal cytotoxicity against the Sf9 cell line derived from the fall armyworm, Spodoptera frugiperda [1]. In a comparative metabolite screen from the marine fungus Neosartorya pseudofischeri, both phenylpyropene A and C (among other compounds) were identified as having potent cytotoxic activity against Sf9 cells [1]. While direct, quantitative IC50 values for phenylpyropene A in this specific assay are not provided in the abstract, the identification of this activity places it alongside 5-olefin phenylpyropene A and 13-dehydroxylpyripyropene A as active members of this cytotoxic class, supporting its use as a starting point for agrochemical discovery [1].

Insecticidal Activity
Class-level
Reported Sf9 cytotoxicity
Class-level cytotoxicity context
Data to verify; exact IC50 not reported
Insecticidal Cytotoxicity Agrochemical research

Biosynthetic Origin and Structural Divergence

The phenylpyropene scaffold is biosynthetically distinct from the pyripyropene scaffold, a difference that translates to unique structural features. While both are meroterpenoids, phenylpyropenes incorporate a phenyl ring derived from a benzoic acid starter unit, whereas pyripyropenes utilize a nicotinic acid starter unit, resulting in a pyridine moiety [1]. This fundamental difference in core structure explains the observed divergence in ACAT potency and the presence of DGAT inhibitory activity in phenylpyropenes, offering a chemical handle for exploring SAR that is unavailable within the pyripyropene series.

Biosynthetic Origin
Class-level
Phenyl core (benzoic acid)
Reported biosynthetic context
Supports SAR interpretation; distinct from pyridine scaffold
Biosynthesis Natural product chemistry Chemotaxonomy

Phenylpyropene A: Research Applications


ACAT and DGAT Pathway Interplay

Researchers investigating the coordinated regulation of cholesterol esterification and triglyceride synthesis can utilize Phenylpyropene A as a dual-pathway probe. Its defined ACAT inhibition (IC50 = 0.8 μM) and weaker DGAT inhibition (IC50 = 78.7 μM) provide a quantifiable polypharmacology profile [1][2]. This contrasts with potent, single-target ACAT inhibitors like pyripyropene A (IC50 = 0.058 μM), allowing for experiments where both pathways are modulated, albeit to different degrees [3]. Cellular assays in hepatocyte models (e.g., HepG2) designed to measure both cholesteryl ester and triglyceride accumulation can directly leverage this differential inhibition to parse pathway contributions [1].

SAR for ACAT/DGAT Selectivity

Phenylpyropene A serves as a critical reference point for SAR studies aiming to decouple ACAT and DGAT inhibition within the meroterpenoid scaffold. Its activity can be directly compared to the more potent DGAT inhibitor phenylpyropene C (IC50 = 11.04 μM) and the more potent ACAT inhibitor phenylpyropene B (ACAT IC50 = 0.8 μM) [1][2][4]. By synthesizing and testing analogs of this core, medicinal chemists can identify the structural features that govern the ~7-fold shift in DGAT potency between the A and C analogs, a key step towards developing selective chemical probes for each enzyme [2].

Agrochemical Discovery: Insecticidal Mechanisms

Phenylpyropene A's demonstrated cytotoxicity against the Sf9 cell line from the fall armyworm (Spodoptera frugiperda) positions it as a valuable starting point for novel insecticide discovery [1]. Its activity in this assay, alongside other active phenylpyropene and pyripyropene analogs, supports a focused screening campaign to identify the molecular target(s) mediating this insect-specific toxicity [1]. This application leverages a biological activity profile that is distinct from its mammalian lipid metabolism targets, offering a separate avenue for industrial research and development.

Natural Product Chemistry and Chemotaxonomy

The unique biosynthetic origin of phenylpyropene A, derived from a benzoic acid starter unit as opposed to the nicotinic acid unit of pyripyropenes, makes it a valuable chemical marker for chemotaxonomic investigations of Penicillium species [3]. Procurement of the authenticated compound enables its use as a reference standard in metabolomics studies aimed at distinguishing between closely related fungal strains or discovering novel analogs with altered biosynthetic starting units, which may in turn possess novel bioactivities [3].

Application
Selection Property
Validation Focus
ACAT/DGAT pathway interplay studies
Dual-target inhibition profile
Pathway-response endpoint review
Meroterpenoid scaffold SAR studies
Scaffold-selectivity context
Enzyme inhibition profile review
Insecticidal screening studies
Non-mammalian cytotoxicity context
Cell-model endpoint review
Fungal chemotaxonomic investigations
Biosynthetic marker identity
Structural identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylpyropene A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.